molecular formula C25H25N5O4S B14109276 2-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one

2-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B14109276
M. Wt: 491.6 g/mol
InChI Key: YZFPGZMVEXGCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as toluene and dimethylformamide . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one involves its interaction with tubulin, a key protein in the formation of microtubules. By binding to tubulin, this compound inhibits its polymerization, leading to the disruption of microtubule dynamics. This results in cell cycle arrest at the S phase and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C25H25N5O4S

Molecular Weight

491.6 g/mol

IUPAC Name

2-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one

InChI

InChI=1S/C25H25N5O4S/c31-22(29-11-9-28(10-12-29)14-16-5-7-20-21(13-16)34-15-33-20)8-6-19-24(32)30-23(26-19)17-3-1-2-4-18(17)27-25(30)35/h1-5,7,13,19,26H,6,8-12,14-15H2

InChI Key

YZFPGZMVEXGCRZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCC4C(=O)N5C(=C6C=CC=CC6=NC5=S)N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.